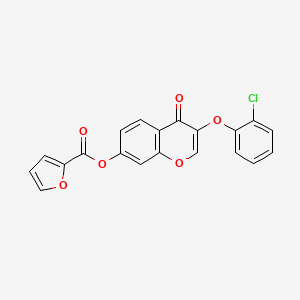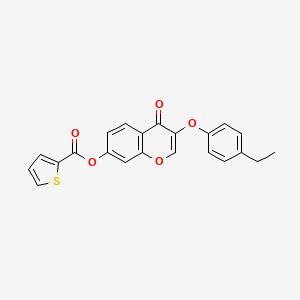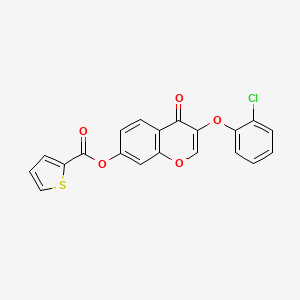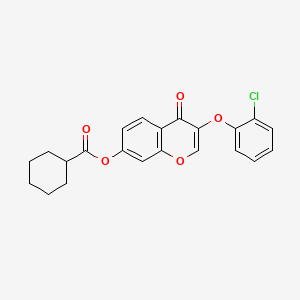![molecular formula C19H15ClO5 B3475732 [3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 2-methylpropanoate](/img/structure/B3475732.png)
[3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 2-methylpropanoate
Vue d'ensemble
Description
[3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 2-methylpropanoate: is a synthetic organic compound that belongs to the class of chromenone derivatives. This compound is characterized by the presence of a chlorophenoxy group attached to a chromenone core, which is further esterified with 2-methylpropanoate. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 2-methylpropanoate typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorophenol and 4-hydroxycoumarin.
Formation of Intermediate: The first step involves the reaction of 2-chlorophenol with 4-hydroxycoumarin under basic conditions to form an intermediate compound.
Esterification: The intermediate is then esterified with 2-methylpropanoic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 2-methylpropanoate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
[3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 2-methylpropanoate: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 2-methylpropanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
[3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 2-methylpropanoate: can be compared with other similar compounds, such as:
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Dichloroaniline: Utilized in the production of dyes and herbicides.
The uniqueness of This compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
[3-(2-chlorophenoxy)-4-oxochromen-7-yl] 2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO5/c1-11(2)19(22)24-12-7-8-13-16(9-12)23-10-17(18(13)21)25-15-6-4-3-5-14(15)20/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICZOYFRRUIFMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3475650.png)
![6-bromo-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3475653.png)
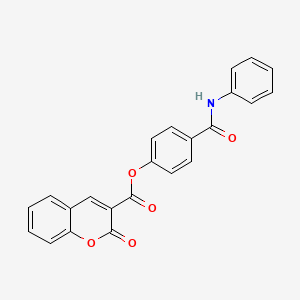
![4-ethyl 2-isopropyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3475667.png)
![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B3475671.png)
![4-{[(2,5-dichlorophenyl)amino]carbonyl}phenyl 2-methylpropanoate](/img/structure/B3475675.png)
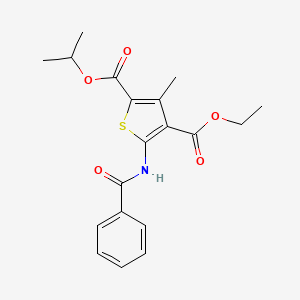
![2-methoxy-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzamide](/img/structure/B3475695.png)
![4,6-dimethyl-2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)pyrimidine](/img/structure/B3475723.png)
![ethyl {[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B3475740.png)
